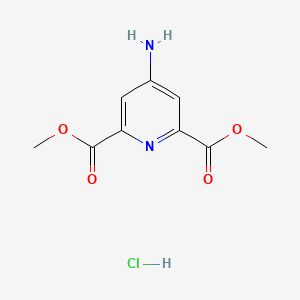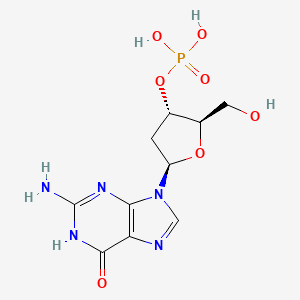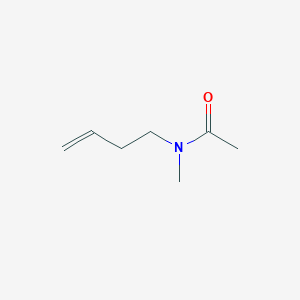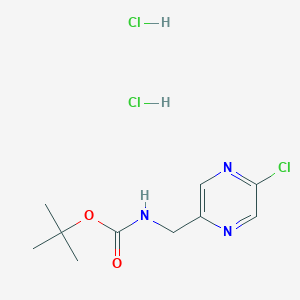
Dimethyl4-aminopyridine-2,6-dicarboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting dimethyl ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyridines .
Scientific Research Applications
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group at the 4-position of the pyridine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-formylpyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is unique due to the presence of both ester and amino functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2;/h3-4H,1-2H3,(H2,10,11);1H |
InChI Key |
RMRFTDSXQXQGCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)


![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
